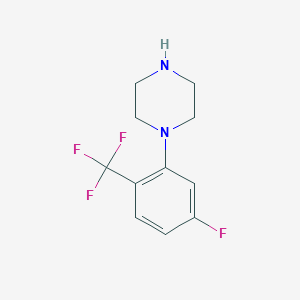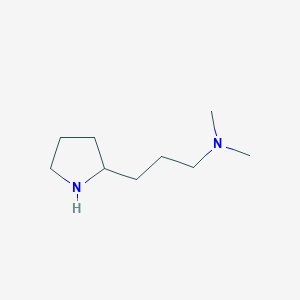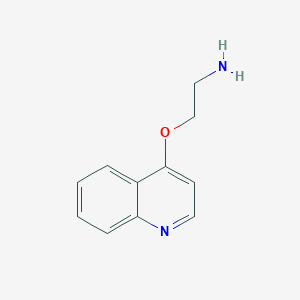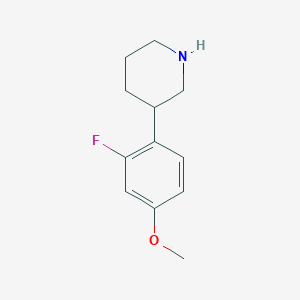
3-(p-Tolyl)pentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(p-Tolyl)pentanedioic acid: is an organic compound with the molecular formula C12H14O4 . It is a derivative of pentanedioic acid, where a p-tolyl group is attached to the third carbon of the pentanedioic acid chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(p-Tolyl)pentanedioic acid typically involves the reaction of p-tolylacetic acid with a suitable reagent to introduce the pentanedioic acid moiety. One common method is the alkylation of p-tolylacetic acid with a dihaloalkane, followed by hydrolysis to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation reactions using optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 3-(p-Tolyl)pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Oxidation: Formation of p-tolyl ketones or dicarboxylic acids.
Reduction: Formation of p-tolyl alcohols.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry: 3-(p-Tolyl)pentanedioic acid is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules
Biology and Medicine: Research has explored the potential of this compound derivatives as inhibitors of certain enzymes, such as farnesyltransferase . These inhibitors have shown promise in the development of new therapeutic agents for diseases like cancer.
Industry: In the industrial sector, this compound is used in the synthesis of polymers and other materials. Its ability to undergo various chemical reactions makes it a valuable building block for creating specialized compounds.
Mechanism of Action
The mechanism of action of 3-(p-Tolyl)pentanedioic acid and its derivatives often involves interaction with specific molecular targets, such as enzymes. For example, as a farnesyltransferase inhibitor, it binds to the enzyme’s active site, preventing the transfer of farnesyl groups to target proteins . This inhibition can disrupt cellular processes and has potential therapeutic applications.
Comparison with Similar Compounds
Pentanedioic acid: The parent compound, lacking the p-tolyl group.
p-Tolylacetic acid: A related compound with a similar aromatic structure but different functional groups.
Uniqueness: 3-(p-Tolyl)pentanedioic acid is unique due to the presence of both the p-tolyl group and the pentanedioic acid moiety. This combination allows for diverse reactivity and applications in various fields of research and industry.
Properties
Molecular Formula |
C12H14O4 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
3-(4-methylphenyl)pentanedioic acid |
InChI |
InChI=1S/C12H14O4/c1-8-2-4-9(5-3-8)10(6-11(13)14)7-12(15)16/h2-5,10H,6-7H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
FDGHDEZMPWGVQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Tert-butyl 2-[5-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13611282.png)

